molecular formula C18H36B2O6 B085486 trihexyleneglycol biborate CAS No. 100-89-0

trihexyleneglycol biborate

Cat. No.: B085486
CAS No.: 100-89-0
M. Wt: 370.1 g/mol
InChI Key: QXMQBCRKITYLGR-UHFFFAOYSA-N
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Description

trihexyleneglycol biborate is a chemical compound known for its unique structure and properties. It is utilized in various scientific and industrial applications due to its stability and reactivity.

Scientific Research Applications

trihexyleneglycol biborate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trihexyleneglycol biborate typically involves the reaction of 2-methyl-2,4-pentanediol with boric acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The mixture is heated to a specific temperature to facilitate the formation of the borate ester.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

trihexyleneglycol biborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The borate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different borate esters, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism by which trihexyleneglycol biborate exerts its effects involves its interaction with specific molecular targets. The borate ester group can form complexes with various biomolecules, influencing their structure and function. The pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: Used in the production of antioxidants.

    2-Methyl-2,4-pentanediol: A precursor in the synthesis of trihexyleneglycol biborate.

Uniqueness

This compound is unique due to its specific borate ester structure, which imparts distinct chemical and physical properties. This makes it valuable in various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4,4,6-trimethyl-2-[2-methyl-4-[(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy]pentan-2-yl]oxy-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36B2O6/c1-13-10-16(4,5)24-19(21-13)22-14(2)11-17(6,7)25-20-23-15(3)12-18(8,9)26-20/h13-15H,10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMQBCRKITYLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)OC(C)CC(C)(C)OB2OC(CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36B2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861707
Record name Tri(2-methyl-2,4-pentanediol)biborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-89-0, 26545-48-2
Record name Trihexylene glycol biborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trihexylene glycol diborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpentane-2,4-diol, ester with orthoboric acid (3:2)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF BO-1
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Record name 1,3,2-Dioxaborinane, 2,2'-[(1,1,3-trimethyl-1,3-propanediyl)bis(oxy)]bis[4,4,6-trimethyl-
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Record name Tri(2-methyl-2,4-pentanediol)biborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(1,1,3-trimethylpropane-1,3-diyl)bis(oxy)]bis[4,4,6-trimethyl-1,3,2-dioxaborinane]
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Record name 2-methylpentane-2,4-diol, ester with orthoboric acid (3:2)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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